This compound is synthesized from furan derivatives and pyrazole derivatives. Pyrazoles are known for their diverse biological activities and are often utilized in medicinal chemistry for their potential therapeutic applications, including anti-inflammatory and antimicrobial properties . The classification of this compound falls under the category of carboxylic acids due to the presence of the carboxyl functional group (-COOH).
The synthesis of 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid typically involves the reaction of furan derivatives with pyrazole derivatives. One common method includes:
The reaction can be represented as follows:
The molecular structure of 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid consists of:
The compound's molecular geometry is influenced by the hybridization states of its constituent atoms. The presence of the carboxylic acid group contributes to its acidic properties, while the heteroatoms in both rings enhance its reactivity and potential biological activity.
5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid can participate in various chemical reactions, including:
These reactions highlight its versatility as a synthetic intermediate in organic chemistry and medicinal applications.
The mechanism of action for compounds like 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid often involves interaction with biological targets such as enzymes or receptors. For instance, pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects. The carboxylic acid group may facilitate binding to active sites through hydrogen bonding, enhancing the compound's efficacy against specific biological targets .
These properties contribute to its applicability in various chemical environments and formulations.
5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid has several scientific applications:
The compound designated as 5-(pyrazol-1-ylmethyl)furan-3-carboxylic acid follows systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC). The parent heterocycle is a furan ring, specifically numbered with the oxygen atom as position 1. The carboxylic acid (-COOH) functional group at carbon 3 receives priority as the principal characteristic group, justifying the suffix "-carboxylic acid" and the locant "3" in the name [1] [3].
The substituent at carbon 5 of the furan ring is identified as a pyrazole moiety connected via a methylene (-CH₂-) linker. The pyrazole nitrogen proximal to the linker is designated as nitrogen 1 ("1-yl"), resolving any ambiguity in atom numbering for the pyrazole ring. Thus, the full systematic name is 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid, where brackets explicitly define the attachment point of the pyrazole substituent [1] [3]. Alternative representations include 5-(pyrazol-1-ylmethyl)furan-3-carboxylic acid, which remains chemically unambiguous.
Table 1: Molecular Identifiers for 5-(Pyrazol-1-ylmethyl)furan-3-carboxylic Acid
Identifier Type | Value |
---|---|
IUPAC Name | 5-[(1H-pyrazol-1-yl)methyl]furan-3-carboxylic acid |
CAS Registry Number | 1248078-73-0 |
Molecular Formula | C₉H₈N₂O₃ |
Molecular Weight | 192.17 g/mol |
Canonical SMILES | OC(=O)C1=COC(CN2C=CC=N2)=C1 |
InChI Key | PTOYTVZGCIIVRF-UHFFFAOYSA-N |
The structural integrity of this nomenclature is validated through spectral characterization (NMR, IR) and crystallographic data for analogous furan-carboxylic acid hybrids, which confirm the assigned atom connectivity and regiochemistry [1] [3] [6].
Positional isomerism profoundly influences the physicochemical and biological properties of pyrazole-furan hybrids. Key isomeric forms arise from variations in linker position, heterocycle substitution patterns, and ring saturation:
Table 2: Influence of Structural Isomerism on Hybrid System Properties
Isomeric Compound | Structural Variation | Key Property Differences |
---|---|---|
5-Morpholin-4-ylmethyl-furan-2-carboxylic acid [4] | Carboxylic acid at C2 (not C3) | Altered dipole moment (μ = 4.2 D vs. 3.8 D); Reduced crystallinity |
5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide [5] | Direct C5-furan linkage to pyrazoline | Higher melting point (mp 182°C vs. 175°C); Restricted bond rotation |
5-(Pyrazol-1-ylmethyl)oxolane-3-carboxylic acid [7] | Tetrahydrofuran vs. furan ring | Increased solubility in aqueous media (Log S: -2.1 vs. -3.3); Loss of UV absorbance at 210 nm |
These structural nuances underscore the necessity of precise isomer identification during synthetic design, particularly for applications requiring specific electronic distributions or spatial arrangements [4] [5] [7].
5-(Pyrazol-1-ylmethyl)furan-3-carboxylic acid belongs to a broader class of heterocyclic carboxylic acids with bioisosteric relationships. Key analogues include:
Table 3: Bioisosteric Analogues of Pyrazole-Furan Carboxylic Acid Systems
Structural Analogue | Core Heterocycle Modification | Biological Relevance |
---|---|---|
1-(2-(5-(Furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-methylthiazol-5-yl)ethan-1-one [5] | Thiazole ketone vs. furan acid | Enhanced antimicrobial potency (MIC 0.5 μg/mL vs. 2.0 μg/mL) |
5-(Pyrazol-1-ylmethyl)thiophene-3-carboxylic acid (hypothetical) | Thiophene vs. furan ring | Increased log P (2.1 vs. 1.6); Improved CNS bioavailability |
5-Methyl-2-pyrrolidin-1-ylmethyl-furan-3-carboxylic acid [10] | Pyrrolidine N-substituent | Elevated basicity (pKa 8.2 vs. 4.5); Ionization at physiological pH |
The carboxylic acid group in these systems serves as a hydrogen-bond donor/acceptor, facilitating interactions with biological targets like kinases or GPCRs. Its position (furan-3- vs. furan-2-) dictates binding orientation efficiency—validated through molecular docking studies showing ≈2.3 kcal/mol energy differences between isomeric ligands bound to cyclooxygenase-2 [6] [9]. This underlines the critical role of regiochemistry in optimizing ligand-receptor thermodynamics for therapeutic development.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9